Gliclazide

Content Navigation

CAS Number

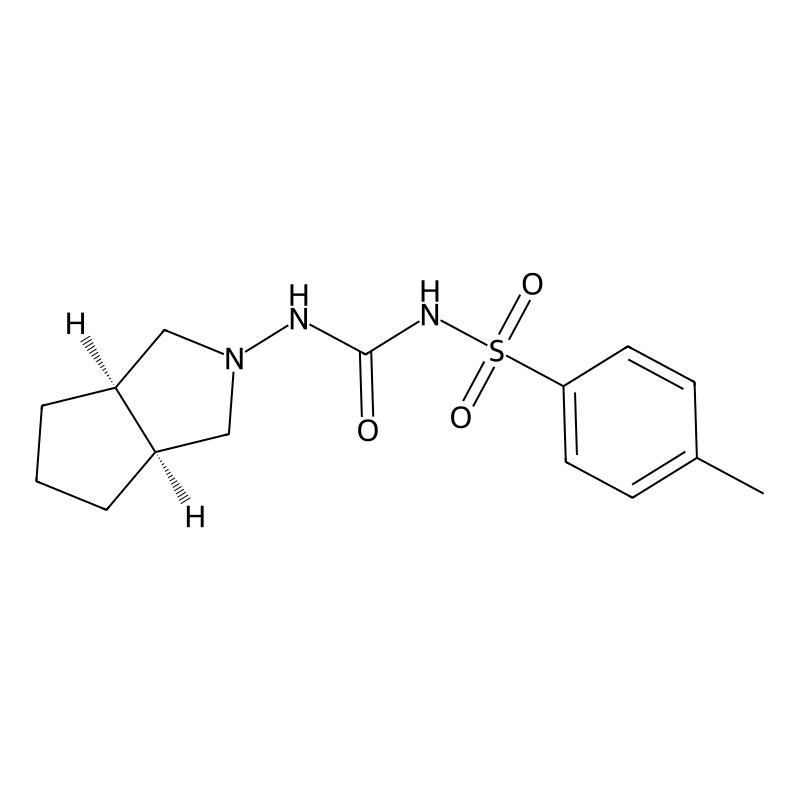

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.90e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Blood Sugar Control

Gliclazide's primary function is to stimulate the release of insulin from pancreatic beta cells. This insulin release helps to lower blood sugar levels by promoting glucose uptake into cells throughout the body [1]. Research has also shown that gliclazide may improve insulin sensitivity in peripheral tissues, further aiding blood sugar control [2].

([1] Source: J Pharmacol Exp Ther. 1970;174(2):400-10. )([2] Source: Diabet Med. 1998 Nov;15(11):884-90. )

Exploring Additional Benefits

Beyond blood sugar control, ongoing research is investigating potential benefits of gliclazide in managing diabetic complications. Studies suggest gliclazide may have a role in reducing oxidative stress and inflammation, both of which contribute to the development of diabetic complications [3, 4].

([3] Source: Eur J Pharmacol. 2001 Jan 19;409(1-3):341-7. )([4] Source: Vasc Pharmacol. 2000 Dec;37(6):421-7. )

Gliclazide is an oral antihyperglycemic agent belonging to the sulfonylurea class, primarily used for managing type 2 diabetes mellitus. It was patented in 1966 and received approval for medical use in 1972. Gliclazide works by stimulating insulin secretion from pancreatic beta cells and enhancing peripheral insulin sensitivity. Its chemical formula is , with a molar mass of 323.41 g/mol, and it has a melting point of 180 to 182 °C .

Gliclazide's primary mechanism of action involves stimulating the release of insulin from pancreatic beta cells []. It binds to the sulfonylurea receptor (SUR) on the pancreatic beta cell membrane, leading to the closure of ATP-sensitive potassium channels []. This membrane depolarization triggers insulin secretion. Additionally, gliclazide may enhance insulin sensitivity in peripheral tissues [].

Gliclazide is generally well-tolerated, but the most common side effect is hypoglycemia (low blood sugar) []. Other potential side effects include gastrointestinal disturbances, weight gain, and allergic reactions []. Gliclazide can interact with other medications, so it's crucial to disclose all medications to your doctor before starting treatment [].

Data on Gliclazide Toxicity:

- Binding to Sulfonylurea Receptors: Gliclazide binds selectively to the sulfonylurea receptor (SUR1) on pancreatic beta cells. This action blocks ATP-sensitive potassium channels, leading to cell depolarization.

- Calcium Influx: The depolarization opens voltage-dependent calcium channels, resulting in increased calcium influx into the cells, which triggers insulin exocytosis .

- Metabolism: It undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, producing several inactive metabolites .

Gliclazide exhibits several biological activities:

- Insulin Secretion: It stimulates both basal and meal-stimulated insulin secretion from pancreatic beta cells.

- Improvement of Insulin Dynamics: Gliclazide enhances the first-phase insulin response, which is often impaired in type 2 diabetes patients. This leads to a lower incidence of hypoglycemic episodes compared to other sulfonylureas .

- Antiplatelet Effects: Beyond its hypoglycemic action, gliclazide has been shown to reduce platelet aggregation and improve fibrinolysis, potentially aiding in the prevention of diabetic complications .

The synthesis of gliclazide involves several steps:

- Formation of the Sulfonamide Group: The initial step typically involves the reaction between a sulfonyl chloride and an amine.

- Cyclization: The azabicyclo-octyl structure is introduced through cyclization reactions involving appropriate precursors.

- Final Modifications: The compound undergoes further modifications to achieve the desired pharmacological properties .

Gliclazide is primarily used for:

- Type 2 Diabetes Management: It is prescribed when lifestyle modifications are insufficient for glycemic control.

- Cardiovascular Protection: Some studies suggest that gliclazide may offer cardiovascular benefits due to its antiplatelet properties .

- Research: Investigated for its role in improving insulin dynamics and potential effects on diabetic microangiopathy .

Gliclazide has several notable interactions:

- Drug Interactions: Its hypoglycemic effect can be enhanced by medications like phenylbutazone and alcohol, while drugs such as rifampin may increase its metabolism .

- Genetic Factors: Variants in the cytochrome P450 2C19 gene can affect gliclazide metabolism, influencing its efficacy and safety profile .

Gliclazide shares similarities with other sulfonylureas but has unique characteristics that differentiate it:

| Compound Name | Generation | Potency | Unique Features |

|---|---|---|---|

| Glibenclamide | Second Generation | High | Longer half-life; higher risk of hypoglycemia |

| Glipizide | Second Generation | Moderate | Shorter half-life; more potent than gliclazide |

| Tolbutamide | First Generation | Low | Lower potency; higher risk of hypoglycemia |

Uniqueness of Gliclazide- Intermediate Half-Life: Gliclazide has an intermediate half-life of about 10–11 hours, making it suitable for once or twice daily dosing.

- Lower Hypoglycemia Risk: Compared to other sulfonylureas, gliclazide has a lower tendency to cause hypoglycemia, particularly in elderly patients or those with mild renal insufficiency .

- Additional Benefits: Its potential cardiovascular protective effects and antiplatelet properties set it apart from many other drugs in its class .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.6

Appearance

Melting Point

181 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 54 of 69 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 15 of 69 companies with hazard statement code(s):;

H302 (46.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (46.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (46.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (46.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (60%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (13.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Gliclazide is a short-acting, relatively high-potency, second-generation sulfonylurea compound with hypoglycemic activity. Gliclazide also increases peripheral insulin sensitivity. This agent is metabolized by CYP2C9.

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BB - Sulfonylureas

A10BB09 - Gliclazide

Mechanism of Action

KEGG Target based Classification of Drugs

ABC transporters

ABCC subfamily

ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolites and conjugates are eliminated primarily by the kidneys (60-70%) and also in the feces (10-20%).

Metabolism Metabolites

Gliclazide has known human metabolites that include 7-hydroxy-gliclazide, 6-hydroxy-gliclazide, and Methylhydroxygliclazide.

Wikipedia

Biological Half Life

Dates

Development of gliclazide ionic liquid and the transdermal patches: An effective and noninvasive sustained release formulation to achieve hypoglycemic effects

Bijian Zhou, Siyuan Liu, Hemei Yin, Minghui Qi, Minghuang Hong, Guo-Bin RenPMID: 34146681 DOI: 10.1016/j.ejps.2021.105915

Abstract

Ionic liquids (IL) technology provides a useful platform to achieve the topical delivery of therapeutic agents, because of its capability to improve skin permeability. While the majority of the researches aimed to achieve local action by topical IL delivery, systemic action of therapeutic agents by local topical application has rarely been reported. In the present work, Gliclazide (GLI), a second-generation sulfonylurea drug was transformed into an IL with tributyl(tetradecyl)phosphonium for the first time. The physicochemical properties of this IL were systematically characterized by DSC, TGA, FT-IR, NMR, and HPLC. The transdermal patch based on this IL was further prepared using DURO-TAK®87-4098. The fabricated gliclazide based ionic liquid [P][GLI] transdermal patch displayed satisfactory in vitro and in vivo performance. The [P

][GLI] patch released 88.17% of the loaded drug within a 3-day period in the in vitro dissolution test, confirming its sustained release property. Meanwhile, GLI effectively permeated through the artificial skin from [P

][GLI] transdermal patch in the in vitro skin permeation test, with the permeation rate and lag time of 16.571 ± 0.328 μg/cm

/h and 3.027 ± 0.154 h respectively. The [P

][GLI] transdermal patch showed favorable PK profile in rat as compared with GLI oral suspension. The relative bioavailability of GLI reached 92.06% of GLI oral suspension, while the C

was significantly reduced. Most importantly, [P

][GLI] transdermal patch demonstrated superior hypoglycemic effect to the oral suspension both in the fasted and fed condition, confirming the feasibility of systemic action by local topical delivery of IL. In addition, the [P

][GLI] transdermal patch caused no skin irritation based on histopathological analysis.

[Protective effects of gliclazide on myocardium of diabetic rats and its mechanism]

Wen-Qiang Pan, Shu-Fan Wang, Bo-Ping Ding, Zhen-Gui HuangPMID: 33629551 DOI: 10.12047/j.cjap.5999.2020.086

Abstract

To investigate the protective effects of gliclazide on myocardium of diabetic rats and its possible mechanisms.Sixty healthy SD rats were randomly divided into two groups: normal group (NC,

=10) and model group (

=50). Rats in model group were fed with high glucose and high fat diet for 4 weeks and then intraperitoneally injected with STZ (45 mg/kg) to establish a diabetic model and randomly selected FBG ≥ 16.7 mmol / L as a successful diabetes model. Thirty-eight diabetic rats were randomly divided into model group (MC,

=9), gliclazide group (Glic, 80 mg/kg,

=10), glibenclamide group (Glib, 2.5 mg/kg,

=10) and fasudil group (Fas, 10 mg/kg,

=9). NC group and MC group were given equal volume distilled water by gavage, Glic group and Glib group were treated with gliclazide or glibenclamide by gavage, and the Fas group was treated with fasudil by intraperitoneal injection. Rats in each group were given once a day and recorded body mass and fasting blood glucose (FBG) weekly for 8 weeks. At the end of the experiment, the heart weight was measured, and the heart weight index (HWI) was calculated; the contents of glycosylated hemoglobin (HbA1c), total cholesterol (TC), triglyceride (TG), high density lipoprotein (HDL-C), low density lipoprotein (LDL-C), the level of serum malondialdehyde MDA) and the activity of superoxide dismutase (SOD) were measured; the pathological changes of myocardial tissue were observed by HE and Masson staining. The expressions of RhoA, ROCK1, eNOS, Bcl-2 and Bax protein were detected by Western blot.

Compared with NC group, in MC group, the levels of FBG, HWI, HbA1c, TC, TG, LDL-C, MDA, myocardial collagen deposition and cardiomyocyte apoptosis rate and RhoA, ROCK1, Bax protein in myocardial tissue were increased significantly, while the SOD activity, the levels of HDL-C, eNOS, Bcl-2 and body weight were decreased significantly (

<0.01). Compared with MC group, Glic treatment decreased the levels of FBG, HWI, HbA1c, LDL-C, TG, TC and MDA, increased the levels of SOD activity and HDL-C (

<0.01 or

<0.05); decreased myocardial collagen deposition, inhibited cardiomyocyte apoptosis (

< 0.01); decreased the expression levels of RhoA, ROCK1 and Bax protein; increased the levels of eNOS and Bcl-2 protein (

<0.01 or

<0.05). Compared with Glic group, in Glib group, the levels of blood lipids, BM, FBG, HWI, MDA, myocardial fibrosis and cardiomyocyte apoptosis rate were increased, the levels of SOD and Bcl-2 were decreased, and the expressions of RhoA, ROCK1 and Bax in myocardial tissue were upregulated (

<0.01 or

<0.05).

Gliclazide significantly alleviates myocardial injury and reduces myocardial apoptosis in diabetic rats, and its mechanism may be related to lowering blood glucose, improving oxidative stress and regulating RhoA / ROCK1 / eNOS signaling pathway.

Dual-drug amorphous formulation of gliclazide

Marwah Aljohani, Patrick McArdle, Andrea ErxlebenPMID: 33492999 DOI: 10.1080/03639045.2021.1879838

Abstract

Amorphization is a well-established strategy to enhance the dissolution properties of poorly water-soluble drugs. However, the amorphous state is inherently unstable toward recrystallization. Coamorphous systems of a drug and a small-molecule excipient or of two complementary drugs often show an enhanced stability. Diabetes and hypertension are frequently coexistent. In this paper a study on the coamorphization of the poorly water-soluble antidiabetic drug gliclazide (glz) and the antihypertensive drug valsartan (val) is reported. Amorphous glz recrystallized after 1 d under ambient conditions, whereas coamorphous glz-val containing glz and val in a 1:1 or 1:2 molar ratio was stable for at least four months at 20 °C and 56% relative humidity. The dissolution rate of glz increased in the order crystalline glz < glz-val_1:1 < glz-val_1:2. Furthermore, ternary coamorphous systems of glz, val and an excipient were prepared; glz-val_1:1_PVP, glz-val_1:1_HPC, glz-val_1:1_ALM, glz-val_1:1_MCC (PVP = polyvinylpyrrolidone, HPC = hydroxypropyl cellulose, ALM = α-lactose monohydrate, MCC = microcrystalline cellulose). MCC and HPC did not affect the stability of the coamorphous system, while ALM promoted the recrystallization of glz in glz-val_1:1_ALM during storage and freshly prepared glz-val_1:1_PVP contained small amounts of crystalline glz. Glz-val_1:1_MCC showed enhanced dissolution properties compared to crystalline glz and glz-val_1:1 and is a viable fixed-dose formulation.Gliclazide alters macrophages polarization state in diabetic atherosclerosis in vitro via blocking AGE-RAGE/TLR4-reactive oxygen species-activated NF-kβ nexus

Humera Jahan, M Iqbal ChoudharyPMID: 33460615 DOI: 10.1016/j.ejphar.2021.173874

Abstract

Hyperglycemic milieu in diabetes mellitus stimulates macrophages for exaggerated pro-inflammatory cytokine response, particularly IL-1β, IL-6, and TNF-α. Although hyperglycemia causes macrophages to produce pro-inflammatory cytokines, AGEs (advanced glycation end products) active inflammation, produced as a result of chronic hyperglycemia, inducers cause polarization of macrophages into pro-inflammatory M1 phenotype. AGEs in diabetes accelerate atherosclerotic plaque initiation and progression via promoting macrophages polarization towards pro-inflammatory state. Gliclazide (Glz) is a well known antidiabetic drug with excellent safety profile. Its repurposing in the management of diabetes-associated late complications has tremendous merit. The present study demonstrated that Glz retards diabetic atherosclerotic progression, and cytokines storm in a concentration dependent manner over a concentration range of 1-100 μM than those of AGEs (200 μg/ml)-treated cells through a mechanism that alters macrophage M1 polarization state. Glz exerted these beneficial effects, independent of its antidiabetic effect. Glz pretreatment significantly (P < 0.05) inhibited the AGEs-induced pro-inflammatory mediators (NO, reactive oxygen species, i-NOS), and production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. It also significantly (P < 0.05) promoted the production of anti-inflammatory cytokines (IL-10 and TGF-β) in RAW 264.7 mouse macrophages. Glz pretreatment also effectively abated the AGEs-induced RAGE (~2-fold decrease), and CD86 surface marker expressions (P < 0.001 at 100 μM) on macrophages by inhibiting the NF-kβ activation in a concentration dependent manner (1-100 μM) (P < 0.001). In conclusion, our data demonstrates that Glz alleviates the diabetic atherosclerosis progression by ameliorating the AGEs-mediated M1 pro-inflammatory phenotype via blocking AGE-RAGE/TLR4-reactive oxygen species -activated NF-kβ nexus in macrophages.

Simultaneous HPLC Assay of Gliclazide and Ciprofloxacin in Plasma and its Implementation for Pharmacokinetic Study in Rats

Lucy Sasongko, Gladdis K Pratiwi, Margaretha Leo, Jeffry AdiwidjajaPMID: 33401303 DOI: 10.1093/chromsci/bmaa111

Abstract

A simple and reliable high-performance liquid chromatography method for simultaneous quantitation of gliclazide and ciprofloxacin in plasma sample has been developed and validated. This method implements protein precipitation, a simple and practical pretreatment method by the addition of acetonitrile that gives a clean supernatant. The separation was carried out in a system consisted of a C18 column with acetonitrile and KH2PO4 (0.01 M, 0.1% v/v of triethylamine, pH 2.7) as the mobile phase in a gradient elution at a total flow-rate of 1 mL/min. Gliclazide and ciprofloxacin were quantitated using an ultraviolet detector set at wavelengths of 229 and 277 nm, respectively, which ensures optimal sensitivity for both compounds. This method possesses an excellent linearity at concentration ranges of 0.5-50 mg/L for gliclazide and 0.1-10 mg/L for ciprofloxacin. High within- and between-run accuracy for both gliclazide (% error of -8.00 to 0.45%) and ciprofloxacin (% error of -10.00 to 7.63%) were demonstrated. The intra- and inter-day precision (expressed as %CV) was <8 and 12% for gliclazide and ciprofloxacin, respectively. Both analytes were stable during storage and sample processing. The method reported in this study can be implemented for pharmacokinetic interaction study in rats.PAMPA model of gliclazide permeability: The impact of probiotic bacteria and bile acids

Maja Đanić, Nebojša Pavlović, Bojan Stanimirov, Slavica Lazarević, Saša Vukmirović, Hani Al-Salami, Momir MikovPMID: 33301903 DOI: 10.1016/j.ejps.2020.105668

Abstract

Gut microbiota and bile acids possess the ability to modify absorption and pharmacokinetic profile of numerous drugs. Since the variability of gliclazide response in patients cannot be explained only by genetic factors, the influence of gut microbiota and bile acids should be considered. The aim of this study was to determine the effects of probiotic bacteria and bile acids on the gliclazide permeability. The permeability of gliclazide with and without probiotic bacteria and bile acids (cholic acid, CA and deoxycholic acid, DCA) was tested using in vitro PAMPA model, at three different pH values (5.8, 6.5 and 7.4). Concentrations of gliclazide were determined by HPLC analysis. The interactions of gliclazide and bile acids were also investigated by molecular mechanics calculations (MM2). Probiotic bacteria significantly increased the permeability of gliclazide across the PAMPA membrane at all observed pH values while the total amount of gliclazide during incubation with bacteria was significantly reduced at pH 7.4, which could be a consequence of partial metabolism of the drug by enzymes of probiotic bacteria. Bile acids decreased the permeability of gliclazide through PAMPA membrane, with more pronounced effects of DCA, by forming more stable complexes with gliclazide. Given that probiotic bacteria and bile acids are naturally present in the gut and that each individual has a specific bacterial fingerprint, future research should extend the explanation of their effect on the gliclazide bioavailability and therapy individualization in in vivo conditions.Formulation, Pharmacokinetics evaluation, and IVIVC Assessment of Gliclazide Multiparticulates in Rat Model

Ahmed A El-Ashmawy, Aya R Abdou, Nesrin F Taha, Ebtesam W Elsayed, Khaled M Mahmoud, Laila H EmaraPMID: 33929614 DOI: 10.1208/s12249-021-02008-8

Abstract

In vitro and in vivo studies of gliclazide (GLZ)-loaded freeze-dried alginate-gelatin (AL-GL) beads were carried out, aiming to modify its oral bioavailability. Crosslinked freeze-dried GLZ AL-GL beads (particle size: 1.5- and 3.0-mm) were prepared. In vitro evaluation of GLZ AL-GL beads included SEM, DSC, FT-IR, and release rate study in gradient media. In vivo study was single-dose (4 mg/kg), randomized, parallel-group design, two-treatment (T: test GLZ AL-GL beads and R: reference product Diamicron® 30-mg MR tablet) conducted in 96 healthy rats. Each group was subdivided into 2 sub-groups (G1 and G2) having different blood sampling schemes for up to 72 h. Assessment of level A in-vitro-in-vivo correlation (IVIVC) model was carried out. AL-GL beads successfully increased GLZ release rate compared to R. GLZ percent released (Q) was 109.34, 86.85, and 43.43% for 1.5-mm and 3.0-mm beads and R, respectively. DSC analysis confirmed the interaction of AL-GL via crosslinking. No chemical interaction of GLZ has occurred as proved by FT-IR. Relative bioavailability (T/R) for AUC

was 132.45% for G1 and 146.16% for G2. No significant differences between T and R in the primary pharmacokinetic parameters were determined. T

values were found to be earlier in the case of G1 than those of G2. A secondary absorption peak of GLZ was clearly detected in the case of R while its sharpness was minimized in T. High IVIVC was established, and hence, the proposed in vitro release model perfectly correlated with the in vivo study. The current study design might be a platform to enable panoramic view for GLZ variability in vivo.

Differential metabolic network construction for personalized medicine: Study of type 2 diabetes mellitus patients' response to gliclazide-modified-release-treated

Xin Huang, Yang Zhou, Haoze Tang, Bing Liu, Benzhe Su, Qi WangPMID: 33932596 DOI: 10.1016/j.jbi.2021.103796

Abstract

Individual variation in genetic and environmental factors can cause the differences in metabolic phenotypes, which may have an effect on drug responses of patients. Deep exploration of patients' responses to therapeutic agents is a crucial and urgent event in the personalized treatment study. Using machine learning methods for the discovery of suitability evaluation biomarkers can provide deep insight into the mechanism of disease therapy and facilitate the development of personalized medicine. To find important metabolic network signals for the prediction of patients' drug responses, a novel method referred to as differential metabolic network construction (DMNC) was proposed. In DMNC, concentration changes in metabolite ratios between different pathological states are measured to construct differential metabolic networks, which can be used to advance clinical decision-making. In this study, DMNC was applied to characterize type 2 diabetes mellitus (T2DM) patients' responses against gliclazide modified-release (MR) therapy. Two T2DM metabolomics datasets from different batches of subjects treated by gliclazide MR were analyzed in depth. A network biomarker was defined to assess the patients' suitability for gliclazide MR. It can be effective in the prediction of significant responders from nonsignificant responders, achieving area under the curve values of 0.893 and 1.000 for the discovery and validation sets, respectively. Compared with the metabolites selected by the other methods, the network biomarker selected by DMNC was more stable and precise to reflect the metabolic responses in patients to gliclazide MR therapy, thereby contributing for the personalized medicine of T2DM patients. The better performance of DMNC validated its potential for the identification of network biomarkers to characterize the responses against therapeutic treatments and provide valuable information for personalized medicine.Studies of binding by sulfonylureas with glyoxal- and methylglyoxal-modified albumin by immunoextraction using affinity microcolumns

Elliott L Rodriguez, Pingyang Tao, Ashley G Woolfork, Zhao Li, Ryan Matsuda, Zuchen Sun, David S HagePMID: 33223150 DOI: 10.1016/j.chroma.2020.461683